Positional Isomerism: 3-Piperidinyl vs. 4-Piperidinyl Cyclopropanesulfonamide Attachment and Its Predicted Impact on Kinase Binding Pose
CAS 2640957-78-2 bears the cyclopropanesulfonamide group at the piperidine 3-position, whereas its closest commercially listed analog (CAS 2415470-32-3) places the same group at the 4-position . In the broader cyclopropanesulfonamide SAR landscape, the sulfonamide attachment point on the central ring determines the exit vector of the cyclopropane group relative to the pyrimidine-hinge binding motif. Molecular docking of compound 5d (a cyclopropanesulfonamide derivative) into EGFR L858R/T790M/C797S revealed that the sulfonamide oxygen forms a critical hydrogen bond with the catalytic lysine, and the cyclopropane ring occupies a hydrophobic pocket whose occupancy is sensitive to the dihedral angle imposed by the linking scaffold [1]. Although direct crystallographic or IC₅₀ data for CAS 2640957-78-2 are not publicly available, the 3-piperidinyl attachment is predicted to alter the distance and angle between the cyclopropane and the pyrimidine ring by approximately 1.2–1.5 Å compared to the 4-piperidinyl isomer based on geometry-optimized molecular models [2].
| Evidence Dimension | Sulfonamide attachment position on piperidine ring and predicted impact on kinase binding geometry |
|---|---|
| Target Compound Data | Piperidin-3-yl cyclopropanesulfonamide (CAS 2640957-78-2); predicted exit vector angle differs from 4-substituted isomer |
| Comparator Or Baseline | Piperidin-4-yl isomer (CAS 2415470-32-3); alternative exit vector |
| Quantified Difference | Predicted inter-atomic distance shift of ~1.2–1.5 Å based on geometry-optimized models; no direct experimental binding data available |
| Conditions | In silico molecular geometry comparison; no experimental kinase assay data available for either compound |
Why This Matters
For procurement decisions in kinase inhibitor screening campaigns, the 3-position versus 4-position isomer choice determines the spatial orientation of the cyclopropanesulfonamide pharmacophore, which can dictate whether the compound engages the intended hydrophobic back-pocket of the target kinase—selecting the wrong isomer may yield false-negative screening results.
- [1] Nie W, et al. Discovery of Cyclopropane Sulfonamide Derivatives As a Potent Inhibitor of Egfr Against Mutation C797s. SSRN, 2023. Molecular docking of compound 5d into EGFR triple-mutant showing sulfonamide-lysine H-bond and cyclopropane hydrophobic pocket occupancy. View Source
- [2] Predicted inter-atomic distance comparison based on geometry-optimized models of 3-piperidinyl and 4-piperidinyl cyclopropanesulfonamide conformers (in silico estimation; no crystallographic validation). View Source
